molecular formula C13H18BrNO2 B247713 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE

2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE

Katalognummer: B247713
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: CHPFPBMSRGNFLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE is an organic compound that features a bromophenoxy group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE typically involves the reaction of 4-bromophenol with an appropriate acylating agent to form the intermediate 4-bromophenoxyacetyl chloride. This intermediate is then reacted with N-(1-ethylpropyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The bromophenoxy group can undergo oxidation reactions, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-(4-CHLOROPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE
  • 2-(4-FLUOROPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE
  • 2-(4-METHOXYPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE

Comparison: Compared to its analogs, 2-(4-BROMOPHENOXY)-N~1~-(1-ETHYLPROPYL)ACETAMIDE exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to its chloro, fluoro, and methoxy counterparts.

Eigenschaften

Molekularformel

C13H18BrNO2

Molekulargewicht

300.19 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C13H18BrNO2/c1-3-11(4-2)15-13(16)9-17-12-7-5-10(14)6-8-12/h5-8,11H,3-4,9H2,1-2H3,(H,15,16)

InChI-Schlüssel

CHPFPBMSRGNFLP-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Br

Kanonische SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.